![molecular formula C15H20N2O2 B7500261 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide](/img/structure/B7500261.png)
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide, also known as MPCP, is a research chemical that has gained attention for its potential use in scientific research. This compound belongs to the class of phenylpropanoid amides and has been found to have interesting biochemical and physiological effects.
作用机制
The mechanism of action of 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide involves its binding to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting dopamine uptake, 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopaminergic neurotransmission.
Biochemical and Physiological Effects:
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide has been found to have various biochemical and physiological effects. It has been shown to increase locomotor activity in rats and induce hyperthermia. Additionally, 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide has been found to increase the release of dopamine and serotonin in the brain, leading to an increase in their concentration in the synaptic cleft.
实验室实验的优点和局限性
One advantage of using 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide in lab experiments is its ability to selectively target the dopamine transporter, making it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide is its potential for abuse due to its psychoactive effects.
未来方向
There are various future directions for the use of 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide in scientific research. One potential direction is the development of new drugs that target the dopamine transporter for the treatment of neurological disorders. Additionally, further research is needed to understand the long-term effects of 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide on the brain and its potential for abuse.
In conclusion, 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide is a research chemical that has gained attention for its potential use in scientific research. Its ability to selectively target the dopamine transporter makes it a useful tool for studying the role of dopamine in various neurological disorders. However, its potential for abuse and the need for further research on its long-term effects should be considered before its use in lab experiments.
合成方法
The synthesis of 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide involves the reaction of 4-pyrrolidin-1-ylbenzoic acid with 2-methylpropanoyl chloride. The resulting product is then purified using column chromatography. The purity of the final product can be determined using analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to bind to the dopamine transporter and inhibit dopamine uptake, leading to an increase in dopamine levels in the brain. This property has made 2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide a potential candidate for studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
属性
IUPAC Name |
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)14(18)16-13-7-5-12(6-8-13)15(19)17-9-3-4-10-17/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTZPYUIIWXUTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl] 2-benzoylbenzoate](/img/structure/B7500181.png)
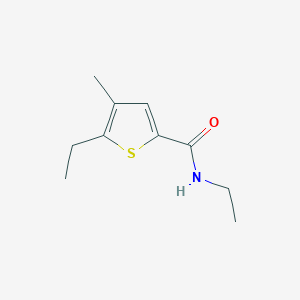
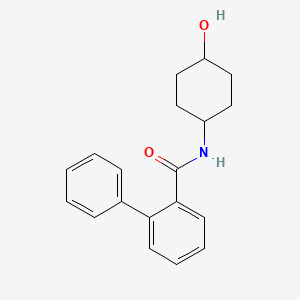
![N-[2-(difluoromethoxy)phenyl]-2-pyridin-3-yl-1,3-thiazole-4-carboxamide](/img/structure/B7500201.png)
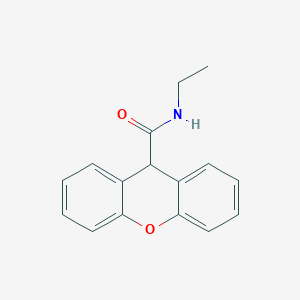
![2-[4-(2-Furoyl)piperazin-1-yl]pyrimidine](/img/structure/B7500214.png)
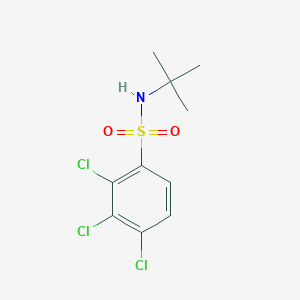
![N-[(5-bromothiophen-2-yl)methyl]-N-ethylacetamide](/img/structure/B7500230.png)
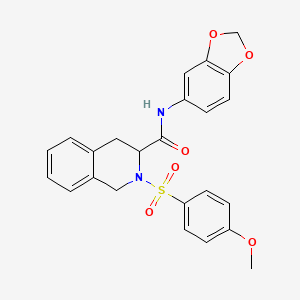
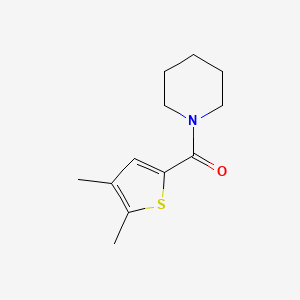
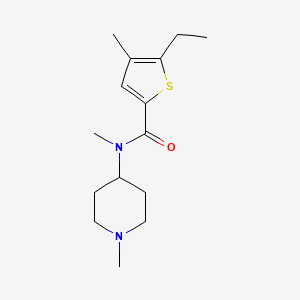
![N-ethyl-N-phenylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7500272.png)

![2-(3,4,5-Trimethoxyphenyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7500291.png)